molecular formula C7H18N2 B15251820 (2-Aminobutyl)(propan-2-YL)amine

(2-Aminobutyl)(propan-2-YL)amine

Cat. No.: B15251820
M. Wt: 130.23 g/mol
InChI Key: LAPJOPGBISWWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminobutyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. The molecular formula of this compound is C7H18N2, and it has a molecular weight of 130.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Aminobutyl)(propan-2-yl)amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chlorobutane with isopropylamine under basic conditions can yield this compound .

Another method involves the reductive amination of ketones or aldehydes. In this process, 2-butanone can be reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobutyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

(2-Aminobutyl)(propan-2-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobutyl)(propan-2-yl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The compound can also interact with enzymes and receptors, influencing biological processes such as neurotransmission and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminobutyl)(propan-2-yl)amine is unique due to its specific structure, which includes both a butyl and an isopropyl group attached to the nitrogen atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

1-N-propan-2-ylbutane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-4-7(8)5-9-6(2)3/h6-7,9H,4-5,8H2,1-3H3

InChI Key

LAPJOPGBISWWRP-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.